

# Initial Studies on Beta-Carotene and Cancer Prevention: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Beta-Carotene |           |
| Cat. No.:            | B1666861      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Beta-carotene**, a precursor to vitamin A, has long been investigated for its potential role in cancer prevention, primarily due to its antioxidant properties. Early observational and epidemiological studies suggested an inverse correlation between the consumption of fruits and vegetables rich in **beta-carotene** and the incidence of certain cancers.[1] This led to large-scale, randomized clinical trials in the 1980s and 1990s to evaluate the efficacy of **beta-carotene** supplementation in preventing cancer. This technical guide provides an in-depth overview of these initial, landmark studies, focusing on their experimental protocols, quantitative outcomes, and the molecular signaling pathways implicated by their often unexpected results.

## **Key Clinical Trials: A Quantitative Overview**

The initial foray into **beta-carotene** chemoprevention was marked by several large, well-designed clinical trials. The quantitative data from these studies are summarized below for comparative analysis.



| Table 1: Summary of Key Beta- Carotene Cancer Preventio n Trials                                          |                                                                              |                                |         |                                    |                             |                                                                |
|-----------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------|---------|------------------------------------|-----------------------------|----------------------------------------------------------------|
| Trial Name                                                                                                | Participant<br>s                                                             | Interventio<br>n               | Control | Duration                           | Primary<br>Endpoint         | Key<br>Findings<br>(Relative<br>Risk, 95%<br>CI)               |
| Alpha-<br>Tocopherol<br>, Beta-<br>Carotene<br>Cancer<br>Prevention<br>(ATBC)<br>Study[2][3]<br>[4][5][6] | 29,133<br>male<br>smokers in<br>Finland                                      | 20 mg/day<br>beta-<br>carotene | Placebo | 5-8 years<br>(median<br>6.1 years) | Lung<br>cancer<br>incidence | Lung<br>Cancer:<br>1.18 (1.03-<br>1.36) -<br>Increased<br>risk |
| 50 mg/day<br>alpha-<br>tocopherol                                                                         | Prostate Cancer (with alpha- tocopherol) : 0.68 (0.56-0.83) - Decreased risk |                                |         |                                    |                             |                                                                |
| Both                                                                                                      | Overall<br>Mortality:<br>1.08 (1.01-                                         | -                              |         |                                    |                             |                                                                |



|                                                                     | 1.16) -<br>Increased                                                    |                                                                              |         |                   |                                |                                                                |
|---------------------------------------------------------------------|-------------------------------------------------------------------------|------------------------------------------------------------------------------|---------|-------------------|--------------------------------|----------------------------------------------------------------|
| Carotene and Retinol Efficacy Trial (CARET) [1][7][8][9] [10][11]   | 18,314 smokers, former smokers, and asbestos- exposed workers in the US | 30 mg/day<br>beta-<br>carotene +<br>25,000<br>IU/day<br>retinyl<br>palmitate | Placebo | Mean 4.0<br>years | Lung<br>cancer<br>incidence    | Lung<br>Cancer:<br>1.28 (1.04-<br>1.57) -<br>Increased<br>risk |
| Overall Mortality: 1.17 (1.03- 1.33) - Increased                    |                                                                         |                                                                              |         |                   |                                |                                                                |
| Cardiovasc<br>ular<br>Disease<br>Mortality:<br>1.26 (0.99-<br>1.61) | -                                                                       |                                                                              |         |                   |                                |                                                                |
| Physicians' Health Study I (PHS)[12] [13][14][15] [16][17][18]      | 22,071<br>male<br>physicians<br>in the US                               | 50 mg<br>beta-<br>carotene<br>on<br>alternate<br>days                        | Placebo | 12 years          | Overall<br>cancer<br>incidence | Total<br>Cancer:<br>1.0 (0.9-<br>1.0) - No<br>effect           |
| Lung<br>Cancer:<br>0.9 (0.7-<br>1.2) - No<br>effect                 | _                                                                       |                                                                              |         |                   |                                |                                                                |

skin cancer

1.05 (0.91-

1.22) - No

effect



Study[19]

20

|   | Prostate    |             |           |          |         |          |           |
|---|-------------|-------------|-----------|----------|---------|----------|-----------|
|   | Cancer:     |             |           |          |         |          |           |
|   | 1.0 (0.9-   |             |           |          |         |          |           |
|   | 1.1) - No   |             |           |          |         |          |           |
|   | effect      |             |           |          |         |          |           |
| - |             | 1,805       |           |          |         |          | First new |
|   | Skin        | individuals |           |          |         |          | non-      |
|   | Cancer      | with a      | 50 mg/day |          |         | New non- | melanoma  |
|   | Prevention  | · ·         | • •       | Placebo  | 5 years | melanoma | skin      |
|   | i icvention | Thistory of | beta      | i ideebb | o years | meianoma | cancer:   |

## **Experimental Protocols**

non-

melanoma

skin cancer

The methodologies employed in these seminal trials were rigorous and set a standard for subsequent chemoprevention studies.

## **Study Design and Participants**

carotene

- ATBC Study: This was a randomized, double-blind, placebo-controlled trial with a 2x2 factorial design.[6][21] It enrolled 29,133 male smokers, aged 50-69, in southwestern Finland.[3][4][5] Exclusion criteria included prior cancer, serious illnesses, and current use of vitamin E, vitamin A, or beta-carotene supplements.[2]
- CARET: This was a multicenter, randomized, double-blind, placebo-controlled trial.[8][9][10] It included 18,314 participants at high risk for lung cancer, specifically male and female smokers and former smokers, and men with occupational asbestos exposure.[7][8]
- PHS: This was a randomized, double-blind, placebo-controlled trial using a 2x2 factorial design to also test aspirin.[15][16] The study population consisted of 22,071 U.S. male physicians aged 40 to 84.[17]
- Skin Cancer Prevention Study: This was a multicenter, randomized, double-blind, placebocontrolled trial involving 1,805 patients with a recent history of non-melanoma skin cancer.



[19][20]

## Intervention and Follow-up

- ATBC Study: Participants received daily capsules of 20 mg **beta-carotene**, 50 mg alphatocopherol, both, or a placebo for a median of 6.1 years.[2][3][4] Follow-up included annual visits to collect data on health status and smoking habits.[22][23]
- CARET: The intervention consisted of a daily combination of 30 mg of **beta-carotene** and 25,000 IU of retinyl palmitate.[10][11] The trial was stopped ahead of schedule after a mean follow-up of four years due to evidence of harm.[7][8][10]
- PHS: Participants were assigned to receive 50 mg of beta-carotene or a placebo on alternate days for 12 years.[17] Compliance was monitored through self-reporting and biochemical markers.[24]
- Skin Cancer Prevention Study: Patients were randomized to receive either 50 mg of **beta-carotene** or a placebo daily for five years, with annual skin examinations.[19]

## **Specimen Collection and Analysis**

- ATBC Study: Fasting serum samples were collected at baseline and at three years and stored at -80°C.[22] These samples were analyzed for alpha-tocopherol, beta-carotene, and retinol.[22] Whole blood was also collected for DNA analysis.[22]
- CARET: Serum, plasma, and whole blood specimens were collected from participants and stored for future analysis.[1][8] Plasma and lung tissue concentrations of **beta-carotene** and retinoids were analyzed using high-performance liquid chromatography (HPLC).
- PHS: Blood samples were collected from a subset of participants at baseline.[16] Plasma
   beta-carotene levels were measured to assess compliance with the study regimen.[24]

The general workflow for these large-scale clinical trials is depicted below.





Click to download full resolution via product page

General Workflow of **Beta-Carotene** Clinical Trials



## **Molecular Signaling Pathways**

The unexpected findings of the ATBC and CARET trials, which showed an increased risk of lung cancer in smokers receiving **beta-carotene**, spurred research into the underlying molecular mechanisms. It became evident that **beta-carotene**'s role extends beyond that of a simple antioxidant and can be context-dependent.

#### The Pro-oxidant Effect of Beta-Carotene

Under conditions of high oxidative stress, such as in the lungs of smokers, and at high concentrations achievable through supplementation, **beta-carotene** can switch from an antioxidant to a pro-oxidant.[2][7][12][13] This paradox is a key hypothesis to explain the harmful effects observed in some trials.



Click to download full resolution via product page

Dual Role of **Beta-Carotene**: Antioxidant vs. Pro-oxidant

# Metabolism to Retinoids and Retinoic Acid Receptor (RAR) Signaling

**Beta-carotene** is a precursor to vitamin A and can be enzymatically cleaved to form retinal, which is then converted to retinoic acid.[25][26] Retinoic acid is a potent signaling molecule that



binds to nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. [26] It has been hypothesized that high doses of **beta-carotene**, especially in conjunction with carcinogens from tobacco smoke, could disrupt this delicate signaling pathway, potentially leading to aberrant cell growth.



Click to download full resolution via product page

Beta-Carotene Metabolism and Retinoic Acid Signaling



## **Modulation of Other Signaling Pathways**

Recent research has indicated that **beta-carotene** and its metabolites can influence a variety of other signaling pathways implicated in carcinogenesis:

- cAMP Signaling: Beta-carotene has been shown to stimulate cyclic AMP (cAMP) signaling
  in some cell types.[27] This can lead to the activation of Protein Kinase A (PKA), which in
  turn can transactivate other pathways like the Epidermal Growth Factor Receptor (EGFR)
  pathway, potentially promoting cell proliferation.[20][27][28]
- PI3K/AKT and Wnt/β-catenin Pathways: All-trans retinoic acid (ATRA), a metabolite of beta-carotene, can inhibit Pin1, an enzyme involved in regulating proteins in the PI3K/AKT and Wnt/β-catenin pathways, which are critical for cell survival and proliferation.[3][15]
- NF-κB Pathway: **Beta-carotene** may exert anti-inflammatory effects by suppressing the activation of NF-κB, a key regulator of inflammation and cell survival.[3][15]

## Conclusion

The initial large-scale clinical trials of **beta-carotene** supplementation for cancer prevention yielded surprising and cautionary results. While observational studies suggested a protective effect, high-dose supplementation in high-risk populations, particularly smokers, was found to be ineffective or even detrimental, increasing the risk of lung cancer. These findings underscored the complex biological activities of **beta-carotene**, which can act as a pro-oxidant under certain conditions and modulate a variety of cellular signaling pathways. For researchers and drug development professionals, these seminal studies serve as a critical reminder of the importance of understanding the context-dependent effects of micronutrients and the intricate interplay between diet, lifestyle, and cancer biology. Future research in chemoprevention must continue to elucidate these complex mechanisms to identify safe and effective strategies for cancer risk reduction.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Carotene and Retinol Efficacy Trial | Fred Hutchinson Cancer Center [fredhutch.org]
- 2. mdpi.com [mdpi.com]
- 3. Beta-Carotene and Its Role in Modulating Gastric Cancer Amerigo Scientific [amerigoscientific.com]
- 4. Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study [atbcstudy.cancer.gov]
- 5. Effects of α-Tocopherol and β-Carotene Supplementation on Cancer Incidence and Mortality: 18-Year Post-Intervention Follow-Up of the Alpha-Tocopherol, Beta-Carotene Cancer Prevention (ATBC) Study PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alpha-tocopherol, beta-carotene lung cancer prevention study: design, methods, participant characteristics, and compliance. The ATBC Cancer Prevention Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CARET, the beta-carotene and retinol efficacy trial to prevent lung cancer in asbestosexposed workers and in smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cansa.org.za [cansa.org.za]
- 11. academic.oup.com [academic.oup.com]
- 12. Prooxidant effects of beta-carotene in cultured cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Can beta-carotene regulate cell growth by a redox mechanism? An answer from cultured cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Beta-carotene and its protective effect on gastric cancer PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physicians' Health Study-I [phs.bwh.harvard.edu]
- 17. Physicians' Health Study (Beta carotene component) American College of Cardiology [acc.org]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. cgp.iiarjournals.org [cgp.iiarjournals.org]







- 21. Recent Insights on the Role and Regulation of Retinoic Acid Signaling during Epicardial Development PMC [pmc.ncbi.nlm.nih.gov]
- 22. ATBC Study Study Details [atbcstudy.cancer.gov]
- 23. Study of Long-term Effects of Vitamins on Incidence of Lung and Other Cancers NCI [dceg.cancer.gov]
- 24. Biochemical markers of compliance in the Physicians' Health Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. From carrot to clinic: an overview of the retinoic acid signaling pathway PMC [pmc.ncbi.nlm.nih.gov]
- 26. Retinoic Acid Signaling Pathways in Development and Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 27. Beta-carotene promotes the development of NNK-induced small airway-derived lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Low concentrations of beta-carotene stimulate the proliferation of human pancreatic duct epithelial cells in a PKA-dependent manner PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Initial Studies on Beta-Carotene and Cancer Prevention: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666861#initial-studies-on-beta-carotene-and-cancer-prevention]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com